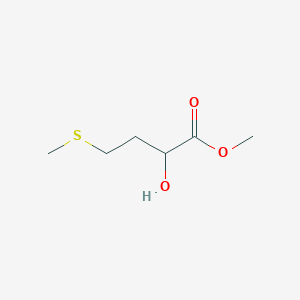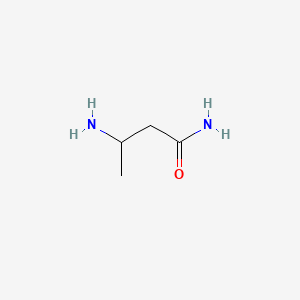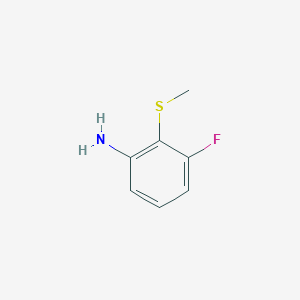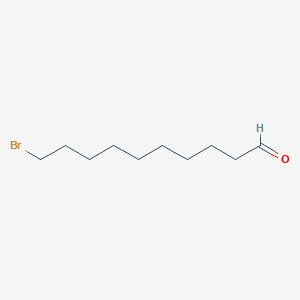
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate is a chiral ester compound with significant importance in organic chemistry and various industrial applications. It is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethyl ester functional group. The compound’s stereochemistry is denoted by the (S)-(-) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate typically involves the esterification of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(S)-(-)-1-Ethyl-2-pyrrolidinecarboxylic acid+EthanolAcid CatalystEthyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can enhance the reaction rate and selectivity, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Hydrolysis: (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylic acid and ethanol.
Reduction: (S)-(-)-1-Ethyl-2-pyrrolidinemethanol.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, undergoing enzymatic conversion to release the active compound. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl ®-(+)-1-Ethyl-2-pyrrolidinecarboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl (S)-(-)-1-Methyl-2-pyrrolidinecarboxylate: A compound with a methyl group on the pyrrolidine ring instead of an ethyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective drugs.
Propriétés
IUPAC Name |
ethyl (2S)-1-ethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-10-7-5-6-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOPASYFARLIF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449162 | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-54-5 | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)



![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)

